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Compound of Interest

Compound Name:
6,6-Dimethylmorpholine-2-

carboxylic acid

Cat. No.: B13057420

Get Quote

A Critical Guide for Medicinal Chemistry & Process
Development[1]
Executive Summary
6,6-Dimethylmorpholine-2-carboxylic acid (CAS: 1785088-39-2 for free acid; 2260937-66-2

for HCl salt) represents a privileged scaffold in medicinal chemistry.[1] The gem-dimethyl group

at the C6 position introduces significant steric bulk, restricting the conformational flexibility of

the morpholine ring. This "conformational lock" improves metabolic stability and selectivity in

target binding compared to unsubstituted morpholines.

This guide outlines the definitive protocol for verifying the chemical structure, stereochemistry,

and conformational dynamics of this molecule. It prioritizes self-validating spectral assignments

and rigorous stereochemical analysis.[1]

Structural Analysis & Conformational Dynamics
Before interpreting spectra, one must understand the molecule's behavior in solution. The

morpholine ring exists in a chair conformation.
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The Gem-Dimethyl Effect: Position C6 possesses two methyl groups.[1] In any chair

conformation, one methyl is axial and the other is equatorial. This creates a permanent 1,3-

diaxial interaction framework that significantly raises the energy barrier for ring flipping

compared to simple morpholine.

The C2 Carboxylic Acid: The carboxylic acid group at C2 is the sole chiral center. To

minimize steric strain (1,3-diaxial interactions), the bulky -COOH group will strongly prefer

the equatorial position.

Consequence: The molecule adopts a rigid chair conformation where C2-H is axial.[1] This

rigidity simplifies NMR analysis by resolving diastereotopic protons that would otherwise

average out in a flexible ring.

Visualization: Conformational Equilibrium & NOE
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Figure 1: Conformational preference driven by steric demand.[1] The C2-COOH equatorial

conformer dominates the population.[1]

Synthesis & Impurity Profile (Context for
Elucidation)
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Understanding the synthesis informs what impurities to look for in the spectra. The most robust

route involves the cyclization of 1-amino-2-methylpropan-2-ol with a 2,3-dihalopropionate or

2,3-epoxy ester.[1]

Key Impurity A (Regioisomer): 6,6-dimethylmorpholine-3-carboxylic acid.[1] (Formed if the

nitrogen attacks the wrong carbon during cyclization).

Key Impurity B (Acyclic): Uncyclized linear ester intermediates.

Key Impurity C (Dimer): Reaction of one amine with two alkylating agents.

Spectroscopic Characterization Strategy
Mass Spectrometry (HRMS)

Technique: ESI-TOF (Positive Mode).[1]

Target Ion:

.

Formula:

(MW: 159.18 g/mol ).

Expected m/z: 160.0968.

Fragmentation Pattern:

m/z ~114: Loss of -COOH (M - 45).

m/z ~72: Characteristic fragmentation of the morpholine ring (cleavage of C2-C3 and C5-

C6 bonds).[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (preferred for carboxylic acid resolution) or D2O (if salt form).[1] Note: In

D2O, the COOH proton and NH proton will exchange and disappear.
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1H NMR Assignment (500 MHz, DMSO-d6)
The chirality at C2 makes the two methyl groups at C6 diastereotopic. They will appear as two

separate singlets, not one.
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Position Type
Shift (δ
ppm)

Multiplicity J (Hz)
Assignment
Logic

COOH OH 12.0 - 13.0 br s -

Acidic proton

(exchangeabl

e).[1]

NH NH 9.0 - 10.0 br s -

Ammonium

salt (if HCl).

[1]

C2-H CH 4.20 - 4.35 dd 10.5, 3.5

Axial.

Deshielded

by O and

COOH.[1]

Large J

(10.5)

indicates anti-

coupling to

C3-Hax.[1]

C3-Hax CH 3.20 - 3.35 dd/t 12.0, 10.5

Axial.

Geminal

coupling (12)

+ Trans-

diaxial

coupling to

C2-H (10.5).

[1]

C3-Heq CH 2.90 - 3.05 dd 12.0, 3.5

Equatorial.

Geminal

coupling +

gauche

coupling to

C2-H (3.5).[1]

C5-Hax CH 2.80 - 2.90 d 13.0 Axial.

Geminal

coupling.[1]
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No vicinal H

on C6.

C5-Heq CH 2.60 - 2.70 d 13.0

Equatorial.

Geminal

coupling.[1]

C6-Me(A) CH3 1.35 s -

Diastereotopi

c Methyl 1

(Axial).[1]

C6-Me(B) CH3 1.15 s -

Diastereotopi

c Methyl 2

(Equatorial).

[1]

13C NMR Assignment (125 MHz, DMSO-d6)
Position Shift (δ ppm) Type Notes

C=O 168.0 - 171.0 Cq Carbonyl.[1]

C6 70.0 - 72.0 Cq
Quaternary carbon

bonded to Oxygen.[1]

C2 73.0 - 75.0 CH
Chiral center, bonded

to O and COOH.

C5 53.0 - 55.0 CH2
Adjacent to N and

quaternary C6.[1]

C3 43.0 - 45.0 CH2
Adjacent to N and

chiral C2.[1]

Me-A 25.0 - 27.0 CH3 Methyl group.[1]

Me-B 21.0 - 23.0 CH3 Methyl group.[1]

2D NMR Verification (The "Self-Validating" Step)
To prove the structure is 6,6-dimethyl (and not 5,5 or 3,3), use HMBC.
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HMBC Correlation: The protons of the two methyl groups (δ 1.15, 1.35) must show a strong

correlation to the C5 methylene carbon (δ 54.0) and the C6 quaternary carbon (δ 71.0). They

should NOT correlate to the C2 or C3 carbons.

NOESY Correlation:

Irradiate C2-H (Axial).[1] Look for NOE enhancement at C3-Hax and C5-Hax. This

confirms the axial orientation of C2-H and the equatorial orientation of the carboxylic acid.

[1]

Stereochemical Resolution & Assignment
Since the molecule has one chiral center (C2), it exists as (R) and (S) enantiomers. Synthesis

from achiral precursors yields a racemate.

Protocol: Chiral HPLC Method
To determine Enantiomeric Excess (ee):

Column: Chiralpak IC or Chiralpak AD-H (immobilized amylose derivatives).[1]

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress

ionization of the carboxylic acid and sharpen peaks.

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm.

Validation: Inject the racemate to establish separation. The (S)-enantiomer typically elutes

differently than the (R), but specific elution order must be confirmed with an authentic

standard or X-ray crystallography.

Protocol: Absolute Configuration via Marfey’s Method
(Alternative)
If Chiral HPLC is unavailable:

Derivatize the morpholine nitrogen with FDAA (Marfey's Reagent).
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Analyze via standard C18 HPLC.

The resulting diastereomers (L-FDAA-R-Morpholine vs L-FDAA-S-Morpholine) will have

distinct retention times.[1]

Experimental Workflow Diagram
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Figure 2: Step-by-step elucidation workflow from crude synthesis to validated chiral entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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